molecular formula C8H9ClFN B1419986 N-(5-Chloro-2-fluorobenzyl)-N-methylamine CAS No. 1152846-18-8

N-(5-Chloro-2-fluorobenzyl)-N-methylamine

Cat. No. B1419986
M. Wt: 173.61 g/mol
InChI Key: PZXLNIHUWNUZKU-UHFFFAOYSA-N
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Description

“5-Chloro-2-fluorobenzyl alcohol” is a compound that has a molecular weight of 160.58 . It’s a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “5-Chloro-2-fluorobenzyl alcohol” is 1S/C7H6ClFO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 . This can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

“5-Chloro-2-fluorobenzyl alcohol” has a boiling point of 233°C at 760 mmHg . It’s stored at room temperature and is a liquid .

Scientific Research Applications

  • Pharmaceutical Research and Drug Development :

    • N-(5-Chloro-2-fluorobenzyl)-N-methylamine derivatives have been investigated for their potential in drug development. For example, studies on compounds like mosapride, which is derived from related chemical structures, have shown their effectiveness as gastroprokinetic agents due to their serotonin 5-HT4 receptor agonistic activity (Morie, Kato, Harada, Yoshida, & Matsumoto, 1994).
  • Spectroscopy and Material Science :

    • Research involving N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, a compound related to N-(5-Chloro-2-fluorobenzyl)-N-methylamine, has contributed to advancements in spectroscopy, particularly in the analysis of the fingerprint region of the infrared and Raman spectra. This is significant in the study of materials and polymers (Dunkers & Ishida, 1995).
  • Chemical Synthesis and Organic Chemistry :

    • The compound and its variants are used in the synthesis of other complex organic compounds. For instance, studies have described the synthesis of complex molecules like 9-(2-fluorobenzyl)-6-methylamino-9H-purine from different precursors, highlighting the versatility of N-(5-Chloro-2-fluorobenzyl)-N-methylamine derivatives in chemical synthesis (Kelley & McLean, 1986).
  • Analytical Chemistry :

    • In analytical chemistry, derivatives of N-(5-Chloro-2-fluorobenzyl)-N-methylamine, such as benzylamine, have been used as selective fluorogenic reagents for the determination of compounds like 5-hydroxyindoles, demonstrating its utility in sensitive and selective detection methods (Ishida, Yamaguchi, & Nakamura, 1991).
  • Material Corrosion Studies :

    • Compounds like N-2-methylbenzylidene-4-antipyrineamine have been researched for their role as corrosion inhibitors, particularly for mild steel in hydrochloric acid solutions. This showcases the application of N-(5-Chloro-2-fluorobenzyl)-N-methylamine derivatives in industrial settings, providing insights into material protection and longevity (Aziz et al., 2022).
  • Pharmacological Research :

    • N-(5-Chloro-2-fluorobenzyl)-N-methylamine derivatives have been studied for their pharmacological properties, including their potential as anticonvulsant agents. Research on compounds like 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which share a similar chemical backbone, has demonstrated significant activity against seizures in preclinical models (Kelley, Linn, Bankston, Burchall, Soroko, & Cooper, 1995).
  • Chemical Analysis and Drug Metabolism :

    • Studies on the metabolism and disposition of drugs using techniques like 19F-nuclear magnetic resonance (NMR) involve derivatives of N-(5-Chloro-2-fluorobenzyl)-N-methylamine, such as N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide. This highlights its role in understanding the metabolic fate and excretion balance of pharmaceutical compounds (Monteagudo et al., 2007).

Safety And Hazards

The safety information for “5-Chloro-2-fluorobenzyl alcohol” indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing mist/vapours/spray, wearing protective gear, and washing thoroughly after handling .

properties

IUPAC Name

1-(5-chloro-2-fluorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXLNIHUWNUZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Chloro-2-fluorophenyl)methyl](methyl)amine

CAS RN

1152846-18-8
Record name [(5-chloro-2-fluorophenyl)methyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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